9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures, etc .
Synthesis Analysis
The synthesis of new heterocyclic derivatives containing pyrazolo [3,4- d ]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been reported . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Scientific Research Applications
Affinity and Binding Modes at Adenosine Receptors
A study explored the affinity of a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones at human and rat adenosine receptors (ARs), identifying potent AR antagonists. This research contributes to understanding the structural variations affecting binding affinities, crucial for designing AR-targeted therapies (Szymańska et al., 2016).
Serotonin Receptor Affinity and Pharmacological Evaluation
Another study focused on the 5-HT1A, 5-HT2A, and 5-HT7 receptor affinity and pharmacological evaluation of 8-aminoalkyl derivatives of purine-2,6-dione, demonstrating potential anxiolytic and antidepressant activities. This highlights the therapeutic potential of such derivatives in treating mood disorders (Chłoń-Rzepa et al., 2013).
Synthesis and Structure Elucidation
The synthesis of 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones was detailed, offering insights into chemical synthesis methods and structural analysis of similar compounds, which could be applicable in developing novel therapeutic agents or research tools (Šimo et al., 1995).
Anti-inflammatory Activity
Research on substituted analogues based on the novel 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system revealed anti-inflammatory activity in models of chronic inflammation, offering a foundation for the development of new anti-inflammatory compounds (Kaminski et al., 1989).
properties
IUPAC Name |
9-(2,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c1-11-6-7-13(12(2)10-11)22-8-5-9-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h6-7,10H,5,8-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLGDXXRBZPWNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2,4-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
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